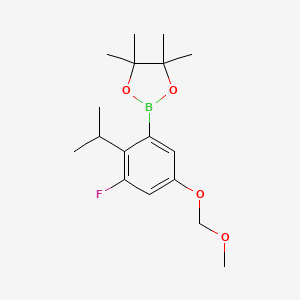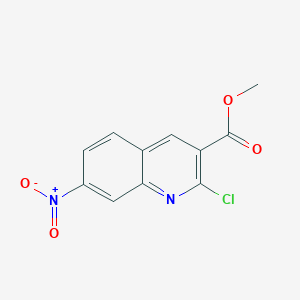
Methyl 2-chloro-7-nitroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-7-nitroquinoline-3-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C11H7ClN2O4, is characterized by the presence of a chloro group at the second position, a nitro group at the seventh position, and a carboxylate ester at the third position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-7-nitroquinoline-3-carboxylate typically involves the nitration of 2-chloroquinoline-3-carboxylate followed by esterification. One common method is as follows:
Nitration: 2-chloroquinoline-3-carboxylate is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to introduce the nitro group at the seventh position.
Esterification: The resulting 2-chloro-7-nitroquinoline-3-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial nitration equipment to ensure uniform mixing and temperature control.
Large-Scale Esterification: Utilizing industrial reactors for the esterification process, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-chloro-7-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the second position can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in ethanol.
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Quinoline Derivatives: From nucleophilic substitution reactions.
Carboxylic Acids: From ester hydrolysis.
科学研究应用
Methyl 2-chloro-7-nitroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Chemical Synthesis: Acts as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of Methyl 2-chloro-7-nitroquinoline-3-carboxylate depends on its application:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with nucleic acid synthesis.
相似化合物的比较
Similar Compounds
2-chloroquinoline-3-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-nitroquinoline-3-carboxylate: Lacks the chloro group, affecting its nucleophilic substitution reactions.
Methyl 2-chloroquinoline-3-carboxylate: Lacks the nitro group, altering its biological activity.
Uniqueness
Methyl 2-chloro-7-nitroquinoline-3-carboxylate is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and medicinal research.
属性
分子式 |
C11H7ClN2O4 |
|---|---|
分子量 |
266.64 g/mol |
IUPAC 名称 |
methyl 2-chloro-7-nitroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7ClN2O4/c1-18-11(15)8-4-6-2-3-7(14(16)17)5-9(6)13-10(8)12/h2-5H,1H3 |
InChI 键 |
XAYWHBYDSSHMFB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=C2C=C(C=CC2=C1)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


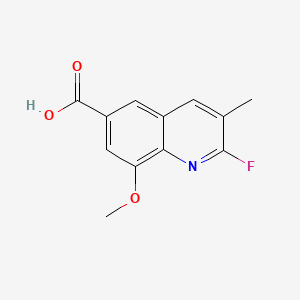
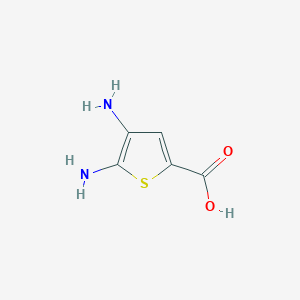
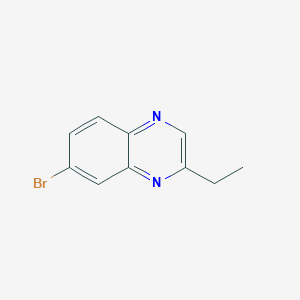
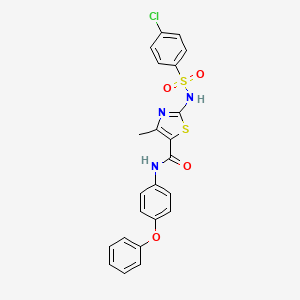
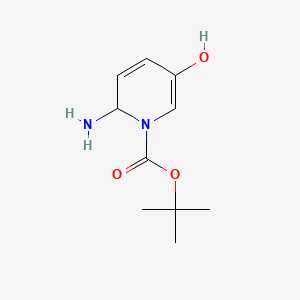
![2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol](/img/structure/B13926737.png)
